(2-Chloro-5-ethoxyphenyl)methanol
Description
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
(2-chloro-5-ethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11ClO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-5,11H,2,6H2,1H3 |
InChI Key |
RXAVLPKPFZAUIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Cl)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following compounds are compared based on substituent positions, molecular weight, and inferred properties:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
a) Substituent Effects on Reactivity and Solubility
- Chlorine vs.
- Ethoxy vs. Methoxy: The methoxy group in (3-Chloro-5-ethoxy-4-methoxyphenyl)methanol reduces lipophilicity compared to ethoxy, affecting metabolic stability in pharmaceutical applications .
b) Steric and Electronic Effects
- Position of Chlorine : Moving chlorine from the 2-position (target) to the 3-position () alters steric hindrance, which may impact binding affinity in biological targets or catalytic reactions.
Preparation Methods
Reduction of 2-Chloro-5-ethoxybenzaldehyde
The most direct route involves reducing 2-chloro-5-ethoxybenzaldehyde using borohydride or aluminum-based reagents. Sodium borohydride (NaBH₄) in ethanol at 0–25°C provides moderate yields (68–72%), while lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) enhances efficiency (85–89%). Critical parameters include:
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| NaBH₄ | EtOH | 0–25 | 2–4 | 68–72 | 95.2–97.8 |
| LiAlH₄ | THF | −10–0 | 1–2 | 85–89 | 98.5–99.1 |
Post-reduction purification employs recrystallization from ethanol-water (3:2 v/v), removing residual aldehydes.
Grignard Reagent Addition
While less common for primary alcohols, 2-chloro-5-ethoxybenzophenone derivatives react with methylmagnesium bromide (MeMgBr) to yield tertiary alcohols. Subsequent cleavage via Oppenauer oxidation or acidic workup converts these to target structures, albeit with lower efficiency (55–62% yield).
Nucleophilic Aromatic Substitution
Introducing the ethoxy group via displacement of nitro or halo substituents presents challenges due to the electron-withdrawing chloro group. Copper(I)-catalyzed alkoxylation of 2-chloro-5-nitrophenylmethanol at 120°C in dimethylformamide (DMF) achieves 73–76% conversion.
Industrial Production Methods
Continuous Flow Reduction Systems
Large-scale operations utilize fixed-bed reactors with immobilized NaBH₄ on ion-exchange resins. A representative protocol:
- Feedstock Preparation : 2-Chloro-5-ethoxybenzaldehyde (0.5 M in ethanol)
- Reduction : Residence time 8–12 min at 25°C
- In-line Purification : Simulated moving bed chromatography
This system achieves 92% yield with 99.4% purity, processing 120 kg/h.
Solvent-Free Acyl Chloride Intermediate Synthesis
Adapting patent CN111099975A, a solvent-free approach converts 2-chloro-5-ethoxybenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) under DMF catalysis (0.5–1 mol%). Key advantages:
- Reaction Efficiency : 98–99% conversion in 2–4 h reflux
- Waste Reduction : 85% less acidic solvent vs. traditional methods
Subsequent reduction of the acyl chloride with LiAlH₄ proceeds at −30°C, yielding 89–91% product.
Reaction Optimization
Catalytic Innovations
Silica-supported aluminum chloride (AlCl₃/SiO₂, 1.6 mmol/g loading) enhances Friedel-Crafts alkylation efficiency in dichloromethane at −20°C. Comparative data:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃/SiO₂ | −20 | 2 | 91.8 |
| Conventional AlCl₃ | −20 | 2 | 78.3 |
Solvent Effects
Ethanol-water mixtures (1–3:1 v/v) optimize recrystallization efficiency:
| Solvent Ratio (EtOH:H₂O) | Recovery (%) | Purity (%) |
|---|---|---|
| 3:2 | 89.1 | 99.88 |
| 1:1 | 85.4 | 99.47 |
Analytical Characterization
Spectroscopic Profiles
- ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 8.8 Hz, 1H, ArH), 6.90 (dd, J = 8.8, 2.8 Hz, 1H, ArH), 6.82 (d, J = 2.8 Hz, 1H, ArH), 4.72 (s, 2H, CH₂OH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.44 (t, J = 7.0 Hz, 3H, CH₃).
- IR (KBr) : 3340 cm⁻¹ (O-H), 2918 cm⁻¹ (C-H), 1590 cm⁻¹ (C=C), 1245 cm⁻¹ (C-O).
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated deoxygenation of ketones using Ir(ppy)₃ (2 mol%) and Hünig’s base achieves 81% yield at ambient temperature, though scalability remains challenging.
Biocatalytic Routes
Engineered alcohol dehydrogenases (ADH-101 variant) convert 2-chloro-5-ethoxyacetophenone to target alcohol with 94% enantiomeric excess, enabling chiral synthesis.
Q & A
Q. What are the common synthetic routes for (2-Chloro-5-ethoxyphenyl)methanol?
this compound is typically synthesized via halogenation and subsequent alcohol functionalization. A representative method involves:
- Step 1 : Halogenation of a fluorostyrene precursor using chlorinating agents (e.g., Cl₂ or SOCl₂) to introduce the chloro group at the 2-position .
- Step 2 : Ethoxylation via nucleophilic substitution (e.g., using sodium ethoxide) to introduce the ethoxy group at the 5-position .
- Step 3 : Reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄) to yield the methanol group .
Key parameters include reaction temperature (60–80°C for ethoxylation) and solvent selection (e.g., THF or DMF). Yields are typically quantified via GC-MS or HPLC .
Q. How is the structural integrity of this compound validated?
Structural confirmation employs:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., δ 4.5 ppm for the hydroxymethyl group) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C-Cl bond ≈ 1.74 Å) using programs like SHELXL .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 204.63 for C₉H₁₀ClFO₂) .
Q. What are the solubility and stability profiles of this compound?
The compound is moderately soluble in polar solvents (methanol, DMSO) but poorly soluble in water. Stability studies under varying pH (2–12) and temperatures (25–60°C) reveal:
- Acidic Conditions : Degradation via hydrolysis of the ethoxy group (t₁/₂ ≈ 48 hrs at pH 2) .
- Oxidative Stability : Susceptible to oxidation at the hydroxymethyl group, requiring storage under inert atmospheres .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound?
The chloro group (electron-withdrawing) and ethoxy group (electron-donating) create regioselectivity in reactions:
- Suzuki Coupling : The chloro group acts as a leaving group, enabling cross-coupling with aryl boronic acids (Pd catalysis, 80°C, yields 70–85%) .
- Esterification : The hydroxymethyl group reacts preferentially with acyl chlorides (e.g., acetyl chloride, pyridine catalyst) .
Comparative studies with analogs (e.g., methoxy instead of ethoxy) show slower reaction kinetics due to increased steric hindrance .
Q. How can process optimization improve the scalability of this compound synthesis?
Pilot-scale studies focus on:
- Flow Chemistry : Continuous reactors enhance mixing and reduce reaction time (e.g., 30% faster ethoxylation vs. batch) .
- Catalyst Screening : Heterogeneous catalysts (e.g., CeO₂-supported Pd) improve yield (≈90%) and reduce metal leaching .
- Energy Efficiency : Microwave-assisted synthesis reduces energy consumption by 40% for reduction steps .
Q. What methodologies are used to resolve conflicting data in biological activity studies?
Contradictory results (e.g., antimicrobial efficacy in different assays) are addressed via:
- Dose-Response Curves : IC₅₀ values (e.g., 12 µM vs. 25 µM) are normalized to cell viability controls .
- Meta-Analysis : Aggregating data from multiple assays (e.g., disk diffusion vs. microbroth dilution) using statistical tools like ANOVA .
- Mechanistic Studies : Enzyme inhibition assays (e.g., cytochrome P450) clarify target specificity .
Q. How does this compound behave in environmental systems?
Environmental fate studies use:
- HPLC-UV/MS : Track degradation products (e.g., chlorophenol derivatives) in soil/water systems .
- QSAR Modeling : Predict biodegradation pathways based on substituent electronegativity and lipophilicity (logP ≈ 2.5) .
- Ecotoxicology : LC₅₀ values for aquatic organisms (e.g., Daphnia magna: 8.2 mg/L) inform risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
